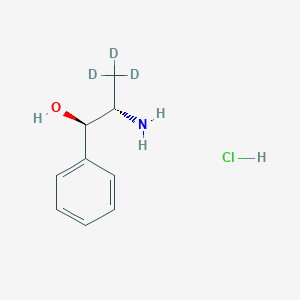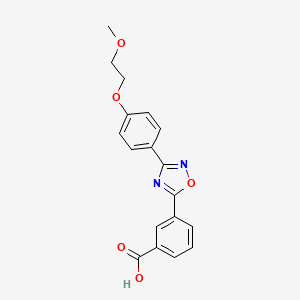
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine” is a compound that contains a tetrahydronaphthalen (also known as tetralin) backbone, an amine group at the 1-position, and a difluoromethoxy group at the 6-position . Tetralin is a polycyclic hydrocarbon derived from naphthalene by the addition of two hydrogen atoms, while the difluoromethoxy group is a fluorinated methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the amine group onto the tetralin backbone. The difluoromethoxy group could potentially be introduced through a reaction involving a difluoromethoxy reagent . The amine group could be introduced through various methods, such as reductive amination or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetralin backbone, with the difluoromethoxy and amine groups attached. The difluoromethoxy group is a polar, electron-withdrawing group, which could influence the electronic properties of the molecule . The amine group is a basic functional group and could participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The amine group could undergo reactions typical of amines, such as acylation or alkylation . The difluoromethoxy group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the difluoromethoxy group could increase the compound’s polarity and potentially its boiling point and melting point . The amine group could contribute to the compound’s basicity .
Scientific Research Applications
Stereoselective Synthesis
1,2,3,4-Tetrahydronaphthalen-1-amine derivatives, including compounds like 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine, are important synthetic intermediates for bioactive compounds. These derivatives can be synthesized through acylation and subsequent stereoselective reduction processes (Wei-dong, 2013).
Liquid Crystal Materials for Displays
Compounds with a structure similar to 6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine have been designed for use in active matrix LCDs. Their inclusion in liquid crystal mixtures contributes to desirable properties like wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them valuable for TFT-display technology (Kusumoto et al., 2004).
Novel Synthesis Methods
A concise synthesis approach for related 2-amino-1,2,3,4-tetrahydronaphthalene compounds has been developed. This involves a series of reactions starting from simpler precursors, highlighting the compound's potential in various synthetic pathways (Göksu et al., 2003).
Applications in Organic Chemistry
In organic chemistry, derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine demonstrate diverse reactivities. They serve as key intermediates in various synthesis processes, showing how modifications of the basic structure can lead to different chemical properties and applications (Lee et al., 1995).
Pharmaceutical Research
Although avoiding drug use and dosage information, it's worth noting that similar compounds have been investigated in pharmaceutical research, demonstrating the broad potential of these derivatives in various scientific fields (Mcdermed et al., 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-8-4-5-9-7(6-8)2-1-3-10(9)14/h4-6,10-11H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTVOVCPPLKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)




![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)
![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B1421325.png)



![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)